Diethyl furan-2,5-dicarboxylate

Description

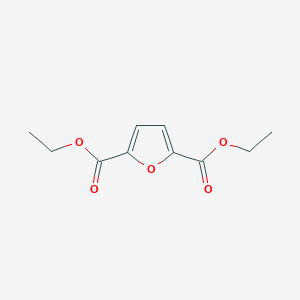

Structure

2D Structure

Properties

IUPAC Name |

diethyl furan-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGMGTWRSNXLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344506 | |

| Record name | diethyl furan-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53662-83-2 | |

| Record name | diethyl furan-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl furan-2,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl Furan-2,5-dicarboxylate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl furan-2,5-dicarboxylate is a bio-based chemical compound derived from furan-2,5-dicarboxylic acid (FDCA). As a diester, it serves as a crucial building block in the synthesis of various organic molecules and polymers.[1][2] Its furan ring, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique chemical properties that make it a subject of increasing interest in materials science and medicinal chemistry.[2] The compound's origins from renewable biomass sources position it as a sustainable alternative to petroleum-based chemicals.[2] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and applications, with a focus on its relevance to research and development.

Chemical and Physical Properties

This compound is a white solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂O₅ | [3] |

| Molecular Weight | 212.20 g/mol | [3] |

| CAS Number | 53662-83-2 | [2] |

| Melting Point | 46-48 °C | [2] |

| Boiling Point | 167-168 °C at 15 Torr | [2] |

| Density (predicted) | 1.172 ± 0.06 g/cm³ | [2] |

| Solubility | Slightly soluble in chloroform and methanol. Specific quantitative data in a range of organic solvents is not readily available in the literature. | [2] |

| Storage Temperature | 2-8 °C | [2] |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.20 (s, 2H), 4.40 (q, J = 7.1 Hz, 4H), 1.39 (t, J = 7.1 Hz, 6H) | [4] |

| ¹³C NMR (CDCl₃) | δ 158.1, 146.9, 118.2, 61.6, 14.2 | [4] |

| Infrared (IR) | Key absorptions indicating C=O and C-O stretching of the ester groups, and furan ring vibrations. | [5] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 212. Key fragments correspond to the loss of ethoxy and carboethoxy groups. | [5] |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of furan-2,5-dicarboxylic acid (FDCA) with ethanol in the presence of an acid catalyst.

Experimental Protocol: Sulfuric Acid Catalyzed Esterification

This protocol is a standardized procedure based on literature methods.[4]

Materials:

-

Furan-2,5-dicarboxylic acid (FDCA)

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Distilled Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Büchner funnel and flask

-

Filtration paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add furan-2,5-dicarboxylic acid (1.0 eq).

-

Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to the flask. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 78-100 °C) and maintain reflux with continuous stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Precipitation: Add the concentrated reaction mixture dropwise into a beaker of cold distilled water while stirring. A white precipitate of this compound should form.

-

Neutralization and Filtration: Neutralize the aqueous suspension by the slow addition of a 5% sodium carbonate solution until the pH is approximately 7. Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with several portions of distilled water to remove any remaining salts and acid. Dry the product overnight under high vacuum.

-

Characterization: Confirm the identity and purity of the product using melting point determination and spectroscopic methods (NMR, IR, MS).

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

Polymer Chemistry

The primary application of this compound is as a monomer in the synthesis of bio-based polyesters.[6] It serves as a renewable alternative to terephthalic acid derivatives used in the production of plastics like polyethylene terephthalate (PET). The resulting furan-based polyesters, such as polyethylene furanoate (PEF), exhibit promising properties including enhanced thermal stability and barrier properties, making them suitable for applications in packaging and textiles.[7] Researchers are actively exploring the enzymatic polymerization of this compound with various diols to create novel copolyesters with tailored properties.[6]

Organic Synthesis and Medicinal Chemistry

In the realm of drug discovery, the furan nucleus is a recognized pharmacophore present in numerous bioactive compounds.[8] While this compound itself is not typically the final active pharmaceutical ingredient, its bifunctional nature makes it a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.[2] The ester functionalities can be readily converted to other functional groups, such as amides or hydrazides, to generate libraries of novel compounds for biological screening.[8] However, specific examples of marketed drugs or late-stage clinical candidates that directly utilize this compound as a key intermediate are not prominently featured in the current scientific literature.

Safety and Handling

This compound is classified as an irritant.[9]

-

Hazard Statements:

-

Precautionary Statements:

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Caption: Relationship of this compound to its precursor and applications.

Conclusion

This compound is a valuable and versatile bio-based platform chemical with significant potential in both materials science and organic synthesis. Its role as a monomer for sustainable polymers is well-established, and its utility as a scaffold for the synthesis of novel compounds continues to be explored. This guide provides essential technical information to aid researchers and professionals in leveraging the unique properties of this compound in their research and development endeavors. Further investigation into its specific applications in drug development and a more comprehensive characterization of its solubility in various organic solvents would be beneficial areas for future research.

References

- 1. Furan as a versatile synthon [pubsapp.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound - CAS:53662-83-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]

- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 9. sarchemlabs.com [sarchemlabs.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Diethyl furan-2,5-dicarboxylate: Structure, Properties, and Applications

Abstract

This compound (DEFDC) is a bio-based platform chemical derived from 2,5-furandicarboxylic acid (FDCA). As a sustainable alternative to petroleum-derived terephthalic acid, DEFDC is gaining significant attention, primarily as a monomer for the synthesis of bio-based polymers such as polyethylene furanoate (PEF). This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and characterization of DEFDC. While its primary application lies in polymer chemistry, this document also explores the limited available information on its biological context, acknowledging the current research gaps relevant to drug development professionals.

Chemical Structure and Identification

This compound is a symmetrical diester of 2,5-furandicarboxylic acid. The molecule consists of a central furan ring with ethyl carboxylate groups attached at the 2 and 5 positions.

IUPAC Name: this compound Synonyms: 2,5-Furandicarboxylic acid diethyl ester, FDCA-diethyl ester CAS Number: 53662-83-2 Molecular Formula: C₁₀H₁₂O₅ Molecular Weight: 212.20 g/mol Chemical Structure:

Physicochemical Properties

The physicochemical properties of DEFDC are summarized in the table below, providing essential data for its handling, processing, and application.

| Property | Value | Reference |

| Physical Form | White solid | [1] |

| Melting Point | 46-48 °C | [1] |

| Boiling Point | 167-168 °C at 15 Torr | [1] |

| Density | 1.172 ± 0.06 g/cm³ (predicted) | [1] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis and Purification

The primary route for the synthesis of this compound involves the esterification of 2,5-furandicarboxylic acid (FDCA).

Synthesis of this compound (DEFDC)

A common laboratory-scale synthesis involves the Fischer esterification of FDCA with ethanol in the presence of an acid catalyst.

Experimental Protocol:

-

To a round-bottom flask, add 2,5-furandicarboxylic acid (FDCA).

-

Add an excess of absolute ethanol to act as both reactant and solvent.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

The reaction mixture is refluxed, typically overnight, with continuous stirring at a temperature of around 100 °C.[2]

-

After cooling, the excess ethanol is removed by evaporation under reduced pressure.[2]

-

The resulting solution is added dropwise into distilled water while stirring, causing the precipitation of this compound.[2]

-

The precipitate is collected by filtration, washed with water, and dried.

Below is a graphical representation of the synthesis workflow.

References

An In-depth Technical Guide to Diethyl furan-2,5-dicarboxylate (CAS: 53662-83-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl furan-2,5-dicarboxylate (DEFDC), identified by the CAS number 53662-83-2, is a diester derivative of furan-2,5-dicarboxylic acid (FDCA). As a bio-based platform chemical, FDCA and its derivatives are gaining significant attention as sustainable alternatives to petroleum-based counterparts, particularly in the synthesis of polymers.[1] DEFDC serves as a key monomer in the production of bio-based polyesters, positioning it as a compound of interest in materials science. While its primary applications are in polymer chemistry, its furan scaffold also suggests potential, though largely unexplored, roles in medicinal chemistry and drug development. This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a white solid at room temperature.[2] It is slightly soluble in chloroform and methanol.[2] A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 53662-83-2 | [2][3] |

| Molecular Formula | C₁₀H₁₂O₅ | [2] |

| Molecular Weight | 212.20 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | 46-48 °C | [2] |

| Boiling Point | 167-168 °C at 15 Torr | [2] |

| Density | 1.172 ± 0.06 g/cm³ (predicted) | [2] |

| Storage Temperature | 2-8 °C | [2] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.19 (s, 2H), 4.39 (q, J=7.1 Hz, 4H), 1.38 (t, J=7.1 Hz, 6H) | ChemicalBook |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 158.1, 146.9, 118.2, 61.6, 14.2 | ChemicalBook |

| Infrared (IR) | Major peaks indicative of C=O (ester) and furan ring vibrations. | |

| Mass Spectrometry | Molecular Ion (m/z): 212 |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of furan-2,5-dicarboxylic acid (FDCA) with ethanol in the presence of an acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

-

Furan-2,5-dicarboxylic acid (FDCA)

-

Anhydrous ethanol

-

Concentrated sulfuric acid (98%)

-

Saturated aqueous sodium bicarbonate solution

-

Deionized water

-

2-Methyltetrahydrofuran (for extraction, optional)

-

Magnesium sulfate (for drying, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus (optional, for water removal), suspend furan-2,5-dicarboxylic acid (1.00 g, 6.41 mmol) in anhydrous ethanol (50 mL).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 mL).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 18-67 hours. The progress of the reaction can be monitored by NMR spectroscopy.

-

Upon completion, allow the mixture to cool to room temperature.

-

Concentrate the solution under reduced pressure to remove the excess ethanol.

-

The crude product can be purified by precipitation. Add the concentrated solution dropwise into distilled water with continuous stirring.

-

Collect the resulting white precipitate by filtration.

-

Wash the precipitate sequentially with saturated aqueous sodium bicarbonate solution (3 x 10 mL) and deionized water (3 x 10 mL).

-

Dry the purified this compound to obtain a white solid. An alternative workup involves extracting the cooled reaction mixture with 2-methyltetrahydrofuran, washing the organic layer with brine and water, drying over magnesium sulfate, filtering, and removing the solvent in vacuo.

Expected Yield: ~98%

Characterization: The structure of the product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Applications

The primary application of this compound is as a monomer in the synthesis of bio-based polyesters. These polymers are being investigated as sustainable alternatives to petroleum-derived plastics like polyethylene terephthalate (PET). The enzymatic polymerization of DEFDC with various diols, catalyzed by lipases such as Candida antarctica lipase B (CALB), has been successfully demonstrated.[1] This approach offers an environmentally friendly route to producing a range of copolyesters with tunable properties.

Biological Activity and Toxicology

Currently, there is limited publicly available data on the specific biological activities, metabolic pathways, and signaling pathways of this compound. Its use is predominantly in the field of materials science. An older study mentioned a potential anesthetic action similar to cocaine, but this has not been substantiated in recent literature.

Derivatives of the furan-2,5-dicarboxylate scaffold have been investigated for various pharmacological activities. For instance, certain dianilides have shown antibacterial properties. However, these activities are not inherent to this compound itself.

Toxicological information is also sparse. The compound is classified as causing skin irritation and serious eye irritation, and it may cause respiratory irritation.[2] Standard safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.

Future Perspectives

The future of this compound is strongly tied to the development of the bio-based economy. As a monomer derived from renewable resources, it is poised to play a significant role in the production of sustainable polymers. Further research into optimizing its synthesis and polymerization processes, particularly through enzymatic methods, will be crucial.

From a drug development perspective, the furan core of this compound represents a scaffold that could be further functionalized to explore a range of biological activities. More in-depth studies are needed to elucidate any inherent pharmacological or toxicological properties of the compound itself.

Experimental Workflow for Synthesis and Characterization

References

Hydrogenation to Tetrahydrofuran-2,5-dicarboxylic Acid (THFDCA)

An In-depth Technical Guide to the Synthesis of Value-Added Chemicals from Furan-2,5-dicarboxylic Acid (FDCA)

For Researchers, Scientists, and Drug Development Professionals

Furan-2,5-dicarboxylic acid (FDCA), a bio-based platform chemical derived from renewable resources, is gaining significant attention as a sustainable alternative to petroleum-derived chemicals.[1][2] Its rigid furan ring and two carboxylic acid functionalities make it a versatile starting material for the synthesis of a wide array of valuable molecules, including monomers for polymers, pharmacologically relevant scaffolds, and specialty chemicals.[3][4] This technical guide provides a comprehensive overview of the core synthetic transformations of FDCA, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

The saturation of the furan ring in FDCA leads to the formation of tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a key intermediate for the synthesis of adipic acid and other aliphatic compounds.[5] This reaction is typically achieved through catalytic hydrogenation.

Data Presentation: Catalytic Hydrogenation of FDCA to THFDCA

| Catalyst | Support | Temperature (°C) | H2 Pressure (bar) | Solvent | Time (h) | FDCA Conversion (%) | THFDCA Yield (%) | Reference |

| Ru | Al2O3 | 50 | 31 | Water | 4 | >99 | ~95 | [6][7] |

| Rh | C | 140 | 50 | Acetic Acid | 3 | Not Reported | 83 | [6] |

| Pd | Silica | 140 | 50 | Acetic Acid | 3 | Not Reported | 88 | [6] |

| Ru | HY Zeolite | 90 | 30 | Not specified | Not specified | >99 | 99.4 (for dimethyl ester) | [8] |

Experimental Protocol: Synthesis of THFDCA via Ruthenium-Catalyzed Hydrogenation

This protocol is based on the work described by Tran et al.[6][7]

Materials:

-

Furan-2,5-dicarboxylic acid (FDCA)

-

Ru/Al2O3 catalyst (e.g., 5 wt% Ru)

-

Deionized water (solvent)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller

-

Filtration apparatus

Procedure:

-

In a typical experiment, the autoclave reactor is charged with FDCA (e.g., 1.0 wt% solution), the Ru/Al2O3 catalyst, and deionized water.[7]

-

The reactor is sealed and purged several times with nitrogen to remove air, followed by purging with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 3.1 MPa).[7]

-

The reaction mixture is heated to the target temperature (e.g., 50 °C) with continuous stirring.[7]

-

The reaction is allowed to proceed for a set duration (e.g., 4 hours).[7]

-

After the reaction, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.

-

The reaction mixture is filtered to separate the catalyst. The catalyst can be washed, dried, and stored for potential reuse.

-

The filtrate containing the product, THFDCA, can be analyzed by techniques such as HPLC to determine conversion and yield. The product can be isolated by solvent evaporation or other purification methods if required.

Workflow Diagram: FDCA to THFDCA Hydrogenation

Caption: Workflow for the catalytic hydrogenation of FDCA to THFDCA.

Synthesis of Adipic Acid

Adipic acid, a key monomer for the production of nylon-6,6, can be synthesized from FDCA.[6] This transformation can be achieved through a one-pot direct conversion or a two-step process involving the intermediate formation of THFDCA.[6][9]

Data Presentation: Synthesis of Adipic Acid from FDCA and its Derivatives

| Starting Material | Catalyst(s) | Temperature (°C) | H2 Pressure (MPa) | Solvent/Co-catalyst | Time (h) | Adipic Acid Yield (%) | Reference |

| FDCA | Pt-MoOx/TiO2 | 200 | Not specified | Not specified | Not specified | 21 | [6] |

| FDCA | Pt/Nb2O5·xH2O | Not specified | Not specified | Not specified | Not specified | 38 | [9][10] |

| THFDCA | HI | 160 | >1 | Propionic Acid | Not specified | 89 | [11] |

| FDCA (two-step) | 1. Ru/Al2O32. [MIM(CH2)4SO3H]I | 1. 502. Not specified | 1. 3.12. Not specified | 1. Water2. Ionic Liquid | 1. 42. Not specified | 99 (overall) | [6][7] |

Experimental Protocol: Two-Step Synthesis of Adipic Acid from FDCA

This protocol is a conceptual representation based on the work of Tran et al.[6][7]

Step 1: Hydrogenation of FDCA to THFDCA

-

Follow the protocol outlined in Section 1 for the synthesis of THFDCA.

Step 2: Ring-Opening of THFDCA to Adipic Acid Materials:

-

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) from Step 1

-

Ionic liquid catalyst [MIM(CH2)4SO3H]I

-

Appropriate reaction vessel

Procedure:

-

The THFDCA obtained from the first step is mixed with the ionic liquid catalyst, [MIM(CH2)4SO3H]I.[6]

-

The reaction mixture is heated under appropriate conditions (temperature and time not specified in detail in the abstract) to facilitate the ring-opening and subsequent conversion to adipic acid.[6]

-

The ionic liquid system is designed to allow for efficient catalysis and simple isolation of the product.[6]

-

After the reaction is complete, the adipic acid product is isolated. The high purity of the product is a noted advantage of this system.[6]

-

The ionic liquid catalyst can potentially be recycled.[6]

Reaction Pathway: FDCA to Adipic Acid

Caption: Two-step reaction pathway from FDCA to Adipic Acid.

Reduction to 2,5-Bis(hydroxymethyl)furan (BHMF)

The reduction of both carboxylic acid groups of FDCA yields 2,5-bis(hydroxymethyl)furan (BHMF), a valuable diol for the synthesis of polyesters and polyurethanes.[3][12]

Data Presentation: Synthesis of BHMF from FDCA Derivatives

While direct reduction of FDCA to BHMF is possible, many routes proceed via FDCA esters.

| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | BHMF Yield (%) | Reference |

| HMF (via Cannizzaro) | Not applicable | Not specified | Not specified | Not specified | Not specified | [2] |

| HMF (enzymatic/chemical reduction) | Various | Various | Various | Various | up to 99 | [12] |

| FDCA esters | Not specified in detail | Not specified | Not specified | Not specified | Not specified | [3] |

Detailed quantitative data for the direct reduction of FDCA to BHMF is less commonly reported in the initial search results, with more focus on the conversion from HMF.

Experimental Protocol: Conceptual Reduction of FDCA to BHMF

A generalized protocol for the reduction of a dicarboxylic acid like FDCA would involve the following steps. Specific reagents and conditions would need to be optimized.

Materials:

-

Furan-2,5-dicarboxylic acid (FDCA) or its dimethyl ester

-

A suitable reducing agent (e.g., LiAlH4, NaBH4 with a catalyst, or catalytic hydrogenation setup)

-

Anhydrous aprotic solvent (e.g., THF, diethyl ether) for hydride reductions

-

Reaction vessel with a reflux condenser and inert atmosphere capabilities

-

Quenching solution (e.g., water, dilute acid)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO4)

Procedure (using a chemical reductant):

-

FDCA or its ester is dissolved or suspended in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The reducing agent is added portion-wise at a controlled temperature (often starting at 0 °C).

-

The reaction mixture is then stirred at room temperature or heated to reflux for a specified period until the reaction is complete (monitored by TLC or other analytical techniques).

-

After cooling, the reaction is carefully quenched by the slow addition of water or a dilute acid to decompose the excess reducing agent.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude BHMF.

-

The crude product can be purified by crystallization or chromatography.

Logical Relationship: FDCA to Furan-Based Polymers via BHMF

Caption: Synthesis pathway from FDCA to polymers via the BHMF intermediate.

Esterification to FDCA Esters

Esterification of FDCA is a common step to improve its solubility in organic solvents and to facilitate further reactions, particularly polymerization.[13][14]

Data Presentation: Synthesis of FDCA Esters

| Alcohol | Catalyst | Temperature (°C) | Time (h) | Ester Yield (%) | Reference |

| Ethanol | Sulfonic acid (from galactaric acid precursor) | Not specified | Not specified | 30 (for FDEE) | [13] |

| Butanol | Silica-supported sulfonic acids (from galactaric acid precursor) | 220 | 4 | 80 (mono and dibutyl esters) | [13] |

| Various Alcohols | Esterification catalyst | 50 - 325 | Not specified | Not specified | [14] |

Experimental Protocol: General Esterification of FDCA

Materials:

-

Furan-2,5-dicarboxylic acid (FDCA)

-

An excess of the desired alcohol (e.g., methanol, ethanol, butanol)

-

An acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Reaction vessel with a reflux condenser (a Dean-Stark trap can be used to remove water)

-

Neutralizing solution (e.g., saturated sodium bicarbonate)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

FDCA, the alcohol, and a catalytic amount of acid are combined in the reaction vessel.

-

The mixture is heated to reflux for several hours. The reaction can be monitored by observing the removal of water in a Dean-Stark trap or by analytical techniques like TLC or GC.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess alcohol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a neutralizing solution to remove the acid catalyst.

-

The organic layer is then washed with brine, dried over an anhydrous drying agent, and filtered.

-

The solvent is evaporated to yield the crude FDCA ester, which can be further purified by distillation or crystallization.

Workflow Diagram: FDCA Esterification

Caption: General workflow for the esterification of FDCA.

Polymerization to Polyesters and Polyamides

FDCA is a prime candidate to replace terephthalic acid in the production of polyesters like polyethylene terephthalate (PET).[2][15] The resulting polymer, polyethylene furanoate (PEF), exhibits superior barrier properties.[16] FDCA can also be reacted with diamines to produce polyamides.

Data Presentation: FDCA-Based Polymer Synthesis

Due to the broad scope of polymerization, this table provides a qualitative overview.

| Co-monomer | Polymer Type | Key Properties | Reference |

| Ethylene Glycol | Polyester (PEF) | Improved gas barrier properties compared to PET | [16] |

| 1,4-Butanediol | Polyester (PBF) | High nucleation densities | [2] |

| Diamines | Polyamide | Bio-based alternative to conventional nylons | [3] |

| Glycerol | Polyester | Hydrophilic furanic polyester | [17] |

Experimental Protocol: Conceptual Melt Polycondensation for PEF

This is a generalized protocol for melt polymerization.

Materials:

-

Furan-2,5-dicarboxylic acid (FDCA) or dimethyl 2,5-furandicarboxylate (DMFD)

-

Ethylene glycol

-

Polycondensation catalyst (e.g., antimony trioxide, titanium alkoxides)

-

Stabilizers (e.g., phosphorus compounds)

-

High-temperature, high-vacuum polymerization reactor

Procedure:

-

Esterification/Transesterification: FDCA or DMFD and a molar excess of ethylene glycol are charged into the reactor. The mixture is heated under an inert atmosphere (e.g., nitrogen) to initiate esterification (with FDCA) or transesterification (with DMFD), producing bis(2-hydroxyethyl) furandicarboxylate and releasing water or methanol, respectively.

-

Polycondensation: The temperature is gradually increased, and a vacuum is applied to remove excess ethylene glycol and drive the polymerization reaction forward. A catalyst is typically added at this stage.

-

The viscosity of the molten polymer increases as the reaction progresses. The reaction is continued until the desired molecular weight is achieved, which is often monitored by the torque of the stirrer.

-

Once the desired viscosity is reached, the molten polymer is extruded from the reactor, cooled (e.g., in a water bath), and pelletized.

Logical Relationship: FDCA Polymerization Pathways

Caption: Pathways for the synthesis of polyesters and polyamides from FDCA.

This guide provides a foundational understanding of the synthetic potential of FDCA. For more specific applications and detailed experimental nuances, consulting the primary literature is highly recommended. The continued research in this area promises to further expand the library of bio-based chemicals and materials derived from this versatile platform molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sugar-energy.com [sugar-energy.com]

- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic transformation of 2,5-furandicarboxylic acid to adipic acid over niobic acid-supported Pt nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04408G [pubs.rsc.org]

- 14. WO2017019441A1 - Processes for preparing 2,5-furandicarboxylic acid and esters thereof - Google Patents [patents.google.com]

- 15. Synthesis of 2,5-Furandicarboxylic Acid | Encyclopedia MDPI [encyclopedia.pub]

- 16. specialchem.com [specialchem.com]

- 17. One-Pot FDCA Diester Synthesis from Mucic Acid and Their Solvent-Free Regioselective Polytransesterification for Production of Glycerol-Based Furanic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Diethyl Furan-2,5-dicarboxylate in Advancing Green Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the pursuit of a sustainable future, the chemical industry is undergoing a paradigm shift, moving away from fossil fuel-based feedstocks towards renewable resources. At the heart of this green revolution lies the development of platform chemicals derived from biomass. Among these, Diethyl furan-2,5-dicarboxylate (DEFDC) has emerged as a key player, offering a versatile and environmentally benign building block for a wide array of applications, from novel polymers to pharmaceutical intermediates. This technical guide provides an in-depth exploration of the synthesis, applications, and green credentials of DEFDC, tailored for researchers, scientists, and professionals in drug development.

From Biomass to Building Block: The Synthesis of DEFDC

The journey to DEFDC begins with biomass-derived carbohydrates, which are converted to 5-hydroxymethylfurfural (HMF). HMF, a versatile platform chemical itself, is then oxidized to 2,5-furandicarboxylic acid (FDCA).[1][2][3][4] DEFDC is subsequently synthesized through the esterification of FDCA with ethanol. This process is a cornerstone of its green chemistry profile, utilizing renewable starting materials.[5][6]

Several synthetic routes to DEFDC have been explored, with a focus on maximizing yield and minimizing environmental impact. The direct esterification of FDCA with ethanol in the presence of an acid catalyst is a common and efficient method.[5][6]

Experimental Protocols for the Synthesis of this compound

Method 1: Sulfuric Acid Catalysis

-

Reactants: 2,5-Furandicarboxylic acid (1.00 g, 6.41 mmol), anhydrous ethanol (50 mL), 98% aqueous sulfuric acid (0.05 mL).[5]

-

Procedure:

-

Dissolve 2,5-furandicarboxylic acid in anhydrous ethanol in a round-bottom flask.

-

Slowly add concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 18 hours.[5]

-

After cooling to room temperature, concentrate the solution under reduced pressure to remove the solvent.

-

The resulting residue is filtered and washed sequentially with saturated aqueous sodium bicarbonate solution (3 x 10 mL) and deionized water (3 x 10 mL).

-

The final product, this compound, is obtained as a white solid.[5]

-

-

Yield: 98%.[5]

Method 2: p-Toluenesulfonic Acid Catalysis

-

Reactants: Furan-2,5-dicarboxylic acid (1.56 g, 0.01 mol), ethanol (20 mL), p-toluenesulfonic acid monohydrate (4.75 g, 0.025 mol).[6]

-

Procedure:

-

Suspend furan-2,5-dicarboxylic acid in ethanol.

-

Add p-toluenesulfonic acid monohydrate to the suspension.

-

Reflux the mixture for 3 hours.[6]

-

Filter the reaction mixture and remove the solvent.

-

Add 20 mL of water to the residue to precipitate the product.

-

Collect and recrystallize the precipitate to obtain pure this compound.[6]

-

-

Yield: 73%.[6]

Quantitative Data on DEFDC Synthesis

| Catalyst | Reactants | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |

| Sulfuric Acid | FDCA, Ethanol | 18 | Reflux | 98 | [5] |

| p-Toluenesulfonic Acid | FDCA, Ethanol | 3 | Reflux | 73 | [6] |

Green Applications of this compound

The primary application of DEFDC in green chemistry is as a monomer for the synthesis of bio-based polyesters. These polymers, particularly polyethylene furanoate (PEF), are positioned as sustainable alternatives to petroleum-based plastics like polyethylene terephthalate (PET).[7][8][9] The incorporation of the furan ring, derived from DEFDC, imparts desirable properties to these polymers, including enhanced thermal stability and barrier properties.[7][9]

Beyond polymers, DEFDC serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[10][11] Its furan core is a valuable scaffold in medicinal chemistry, and the diethyl ester functionality allows for a range of chemical transformations.[11]

Enzymatic Polymerization: A Greener Route to Polyesters

In an effort to further enhance the green credentials of furan-based polymers, enzymatic catalysis for polymerization has been explored. Lipases, such as Candida antarctica Lipase B (CALB), have been successfully employed to catalyze the polycondensation of DEFDC with various diols.[8] This biocatalytic approach offers several advantages over traditional chemical catalysis, including milder reaction conditions, high selectivity, and reduced environmental impact.[7]

References

- 1. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-FURANDICARBOXYLIC ACID DIETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Offer Chemtarget this compound,Chemtarget Diethyl Furan-2 From China Manufacturer [dgtbcb.com]

- 11. nbinno.com [nbinno.com]

The Dawn of a Bio-Based Revolution: A Technical Guide to the Discovery and History of Furan-Based Polyesters

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable alternatives to petroleum-based plastics has led to a resurgence of interest in furan-based polymers, a class of materials derived from renewable biomass. This in-depth technical guide explores the core of furan-based polyester development, from its early discovery to its modern-day resurgence. We will delve into the key historical milestones, present a comparative analysis of their properties, and provide detailed experimental protocols for their synthesis.

A Journey Through Time: The History of Furan-Based Polyesters

The story of furan-based polyesters begins in the mid-20th century, with early patents laying the groundwork for this promising class of bio-polymers. However, it was the increasing demand for sustainable materials in the 21st century that truly propelled their development and commercialization.

The first documented synthesis of a furan-based polyester was in 1946 by the Celanese Corporation of America, who filed a patent for the synthesis of poly(ethylene 2,5-furandicarboxylate) (PEF).[1] Despite this early start, the widespread availability and low cost of petroleum-based feedstocks for polymers like poly(ethylene terephthalate) (PET) relegated furan-based polyesters to a niche area of research for several decades.

A significant turning point came with the U.S. Department of Energy's identification of 2,5-furandicarboxylic acid (FDCA) as one of the top 12 bio-based building block chemicals. This recognition, coupled with advancements in the catalytic conversion of biomass-derived sugars into furanic monomers, reignited interest in these materials. Companies like Avantium have been at the forefront of commercializing PEF, highlighting its potential as a sustainable replacement for PET in applications such as bottles and packaging.[2]

Key Monomers: The Building Blocks of Furan-Based Polyesters

The versatility of furan-based polyesters stems from the variety of monomers that can be derived from biomass. The two most prominent furan-based monomers are:

-

2,5-Furandicarboxylic Acid (FDCA): This aromatic diacid is the furanic analogue of terephthalic acid, a key component of PET. FDCA is typically produced from the oxidation of 5-hydroxymethylfurfural (HMF), which is derived from the dehydration of C6 sugars like fructose and glucose.[1][3]

-

2,5-Bis(hydroxymethyl)furan (BHMF): This furanic diol is another critical building block, often used in conjunction with dicarboxylic acids to create a range of polyesters.

A Comparative Look: Properties of Furan-Based Polyesters

Furan-based polyesters exhibit a range of thermal, mechanical, and barrier properties that make them attractive for various applications. The following tables summarize key quantitative data for some of the most well-studied furan-based polyesters.

Table 1: Thermal Properties of Common Furan-Based Polyesters

| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |

| PEF (Poly(ethylene furanoate)) | 75 - 85 | 210 - 220 | ~350 |

| PBF (Poly(butylene furanoate)) | 35 - 45 | 170 - 180 | ~360 |

| PPF (Poly(propylene furanoate)) | 60 - 70 | 180 - 190 | ~350 |

| PHF (Poly(hexamethylene furanoate)) | 10 - 20 | 140 - 150 | ~360 |

Table 2: Mechanical Properties of Common Furan-Based Polyesters

| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| PEF | 50 - 70 | 2.0 - 3.0 | 5 - 15 |

| PBF | 40 - 60 | 1.5 - 2.5 | 100 - 300 |

| PPF | 50 - 70 | 1.8 - 2.8 | 10 - 50 |

| PHF | 30 - 50 | 0.5 - 1.5 | >200 |

Table 3: Gas Barrier Properties of PEF Compared to PET

| Gas | PEF Permeability | PET Permeability | Improvement Factor |

| Oxygen (O2) | ~11 times lower | - | 11x |

| Carbon Dioxide (CO2) | ~19 times lower | - | 19x |

| Water Vapor (H2O) | ~2 times lower | - | 2x |

Experimental Protocols: Synthesizing the Future of Plastics

Several methods have been developed for the synthesis of furan-based polyesters. The choice of method often depends on the desired polymer properties and the specific monomers being used.

Melt Polycondensation

This is the most common and industrially scalable method for producing high molecular weight furan-based polyesters. It typically involves two stages: an esterification or transesterification step, followed by a polycondensation step under high vacuum and temperature.

Protocol for the Synthesis of Poly(ethylene furanoate) (PEF) via Melt Polycondensation:

-

Monomer and Catalyst Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge 2,5-furandicarboxylic acid (FDCA) or dimethyl 2,5-furandicarboxylate (DMFD) and a molar excess of ethylene glycol (typically a 1:2 molar ratio of diacid/diester to diol). Add a suitable catalyst, such as antimony(III) oxide or a titanium-based catalyst (e.g., titanium(IV) isopropoxide), at a concentration of 200-400 ppm.

-

Esterification/Transesterification: Heat the reaction mixture under a slow stream of nitrogen to a temperature of 180-220°C. During this stage, water (from FDCA) or methanol (from DMFD) is formed and distilled off. This step is typically continued for 2-4 hours until the theoretical amount of byproduct is collected.

-

Polycondensation: Gradually increase the temperature to 230-260°C while slowly reducing the pressure to below 1 mbar. The high temperature and vacuum facilitate the removal of excess ethylene glycol and drive the polymerization reaction towards the formation of high molecular weight polymer. This stage is continued for 2-4 hours, and the progress of the reaction can be monitored by the increase in the viscosity of the melt.

-

Polymer Recovery: Once the desired molecular weight is achieved, the molten polymer is extruded from the reactor, cooled, and pelletized.

Solution Polymerization

Solution polymerization is often employed for synthesizing smaller batches of polymer or for producing polyesters from thermally sensitive monomers.

Protocol for the Synthesis of a Furan-Based Polyester via Solution Polymerization:

-

Monomer Dissolution: In a reaction flask, dissolve equimolar amounts of a furan-based diacid chloride (e.g., 2,5-furandioyl chloride) and a diol (e.g., 2,5-bis(hydroxymethyl)furan) in a suitable anhydrous solvent (e.g., chloroform, dichloromethane) under an inert atmosphere.

-

Reaction Initiation: Cool the solution in an ice bath and add a tertiary amine (e.g., triethylamine, pyridine) dropwise as an acid scavenger.

-

Polymerization: Allow the reaction to proceed at room temperature with continuous stirring for several hours to overnight.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Purification: Collect the polymer by filtration, wash it repeatedly with the non-solvent to remove any unreacted monomers and byproducts, and dry it under vacuum.

Enzymatic Polymerization

Enzymatic polymerization offers a green and highly selective alternative to traditional chemical catalysis, often proceeding under milder reaction conditions.

Protocol for the Enzymatic Synthesis of a Furan-Based Polyester:

-

Monomer and Enzyme Preparation: In a reaction vessel, combine equimolar amounts of a furan-based diol (e.g., 2,5-bis(hydroxymethyl)furan) and a dicarboxylic acid ester (e.g., diethyl adipate) in a suitable solvent (e.g., diphenyl ether). Add an immobilized lipase, such as Candida antarctica lipase B (CALB), as the biocatalyst.

-

Oligomerization: Heat the mixture to a moderate temperature (e.g., 60-80°C) under a nitrogen atmosphere for a few hours to form low molecular weight oligomers.

-

Polycondensation: Increase the temperature (e.g., 90-120°C) and apply a vacuum to remove the alcohol byproduct (e.g., ethanol), which drives the equilibrium towards the formation of higher molecular weight polyester. This step is typically continued for 24-48 hours.

-

Polymer Purification: After the reaction, dissolve the polymer in a suitable solvent (e.g., chloroform) and filter to remove the enzyme. Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key synthesis pathways and the historical progression of furan-based polyester development.

Caption: Synthesis of Poly(ethylene furanoate) (PEF) via Melt Polycondensation.

Caption: Key Milestones in the History of Furan-Based Polyesters.

The Future of Furan-Based Polyesters

The journey of furan-based polyesters is a testament to the power of innovation in the pursuit of sustainability. With ongoing research focused on optimizing production processes, expanding the range of furan-based monomers, and exploring new applications, these bio-based polymers are poised to play an increasingly significant role in a circular economy. Their unique combination of performance and environmental benefits makes them a compelling choice for researchers, scientists, and drug development professionals seeking to develop the next generation of sustainable materials.

References

An In-depth Technical Guide on the Safety and Handling of Diethyl furan-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl furan-2,5-dicarboxylate is a chemical compound utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and novel polymers.[1] As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available safety data.

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards associated with this compound are:

-

Skin Irritation: Causes skin irritation (H315).[1]

-

Serious Eye Irritation: Causes serious eye irritation (H319).[1]

-

Respiratory Irritation: May cause respiratory irritation (H335).[1]

The signal word for this chemical is "Warning".

Quantitative Safety Data

Physical and Chemical Properties

| Property | Value |

| CAS Number | 53662-83-2 |

| Molecular Formula | C10H12O5 |

| Molecular Weight | 212.2 g/mol |

| Physical Form | Solid |

| Melting Point | 46-48°C[1] |

| Boiling Point | 167-168°C at 15 Torr[1] |

| Density | Predicted: 1.172 ± 0.06 g/cm3 [1] |

| Solubility | Slightly soluble in chloroform and methanol[1] |

Experimental Protocols for Safe Handling

While specific experimental protocols for the safety assessment of this compound were not found, a general protocol for handling this and similar chemical compounds in a laboratory setting is detailed below.

1. Engineering Controls:

-

All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][3]

-

Ensure that an emergency eyewash station and a safety shower are readily accessible and have been recently tested.[3]

-

Keep the fume hood sash at the lowest practical height.[2]

2. Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2][3]

-

Skin Protection:

3. Handling Procedures:

-

Avoid breathing dust, fumes, gas, mist, or vapors of the compound.[1]

-

Avoid contact with skin and eyes.[2]

-

Wash hands thoroughly after handling.[2]

-

Take measures to prevent the buildup of electrostatic charge.[2]

4. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

The recommended storage temperature is between 2-8°C (refrigerator).[1]

-

Store away from incompatible materials and sources of ignition.[2]

5. Spill and Emergency Procedures:

-

Small Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[4]

-

Large Spills: For larger spills, evacuate the area and follow the institution's emergency response procedures.[4]

-

First Aid:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1] Seek immediate medical attention.

-

If on Skin: Wash off with soap and plenty of water.[4] Remove contaminated clothing.

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[2]

-

If Swallowed: Do NOT induce vomiting.[4] Seek immediate medical attention.

-

6. Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[3]

-

Label waste containers clearly with "Hazardous Waste" and the full chemical name.[3]

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of a chemical like this compound from receipt to disposal.

Caption: Workflow for Safe Chemical Handling in a Laboratory Setting.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on specific procedures and are familiar with the location and use of all safety equipment before working with this or any other chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the most comprehensive information.

References

Methodological & Application

Application Notes and Protocols: Polycondensation of Diethyl furan-2,5-dicarboxylate with Diols

Introduction

Furan-based polyesters are emerging as sustainable alternatives to petroleum-derived polymers like polyethylene terephthalate (PET).[1][2] One of the primary methods for synthesizing these bio-based polymers is through the polycondensation of diethyl furan-2,5-dicarboxylate (DEFDC) or dimethyl furan-2,5-dicarboxylate (DMFD) with various diols.[3][4] This process typically involves a two-step melt polycondensation reaction: a transesterification step followed by a polycondensation step under high vacuum and temperature. These application notes provide detailed protocols and compiled data for the synthesis and characterization of furan-based polyesters.

Reaction Overview

The synthesis of furan-based polyesters from DEFDC and a diol is a transesterification reaction where the ethyl groups of DEFDC are substituted by the diol to form an oligomer, with the release of ethanol. This oligomer then undergoes polycondensation at elevated temperatures and reduced pressure to form a high molecular weight polyester.

Experimental Protocols

Protocol 1: Two-Step Melt Polycondensation of DEFDC with Aliphatic Diols

This protocol describes a general procedure for the synthesis of poly(alkylene furanoate)s via a two-step melt polycondensation method.

Materials:

-

This compound (DEFDC)

-

Diol (e.g., ethylene glycol, 1,3-propanediol, 1,4-butanediol)

-

Catalyst (e.g., Titanium(IV) isopropoxide, Tetrabutyl titanate (TBT))

-

Nitrogen gas (high purity)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Distillation column

-

Nitrogen inlet

-

Vacuum pump

-

Heating mantle with temperature controller

Procedure:

-

Charging the Reactor: The three-necked flask is charged with DEFDC and the selected diol. The molar ratio of diol to DEFDC is typically in the range of 1.8 to 2.2.

-

Catalyst Addition: The catalyst is then added to the reaction mixture. The concentration of the catalyst is usually in the range of 200-500 ppm relative to the weight of the diester.

-

First Stage (Transesterification):

-

The flask is purged with high-purity nitrogen to create an inert atmosphere.

-

The mixture is heated with continuous stirring. The temperature is gradually increased to 170-190°C.[5][6]

-

This stage is continued for 1-5 hours, during which ethanol is distilled off as a byproduct.[5] The reaction progress can be monitored by the amount of ethanol collected.

-

-

Second Stage (Polycondensation):

-

After the transesterification is complete, the temperature is raised to 230-270°C.[6]

-

A high vacuum (typically below 1 mbar) is gradually applied to the system.

-

The polycondensation reaction is allowed to proceed for 3-6 hours.[6] During this stage, the excess diol is removed, and the molecular weight of the polymer increases, which is observable by an increase in the viscosity of the melt.

-

-

Polymer Recovery:

-

After the desired reaction time, the vacuum is broken with nitrogen gas.

-

The hot polymer melt is then carefully extruded from the reactor.

-

The resulting polyester is allowed to cool to room temperature and can be pelletized for further characterization.

-

Data Presentation

The following tables summarize the reaction conditions and resulting polymer properties from various studies on the polycondensation of furan diesters with different diols.

Table 1: Reaction Conditions for the Synthesis of Furan-Based Polyesters

| Diol | Furan Diester | Catalyst | Transesterification Temp. (°C) | Polycondensation Temp. (°C) | Reference |

| Ethylene Glycol | DMFD | TBT | 170-180 | 240 | [5] |

| 1,3-Propanediol | DMFD | TBT | 170-180 | 240 | [5] |

| 1,4-Butanediol | DMFD | TBT | 180 | 230-270 | [6] |

| 1,6-Hexanediol | DMFD | Ti(IV) Isopropoxide | - | - | [6] |

| Isosorbide | DMFD | Ti(IV) Isopropoxide | 190 | 240 | [6] |

| Ethylene Glycol & PEG | DMFD | Ethylene Glycol Antimony | 190 | - | [7] |

Table 2: Thermal and Molecular Properties of Furan-Based Polyesters

| Polymer | Diol | Tg (°C) | Tm (°C) | Mn ( g/mol ) | Mw ( g/mol ) | Reference |

| PEF | Ethylene Glycol | 85-95 | 210-230 | 19,100 | - | [2] |

| PPF | 1,3-Propanediol | 21.8-89.9 | 148.2-210.4 | - | - | [3] |

| PBF | 1,4-Butanediol | ~40 | ~172 | - | - | [8] |

| PHF | 1,6-Hexanediol | 21.8-89.9 | 148.2-210.4 | - | - | [3] |

| PIF | Isosorbide | High | Amorphous | - | - | [1] |

| PEGF | Ethylene Glycol & PEG | - | - | - | - | [7] |

Visualizations

Caption: Polycondensation reaction of DEFDC with a diol.

Caption: Experimental workflow for polyester synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Modifications of Furan-Based Polyesters with the Use of Rigid Diols | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]

Application Notes and Protocols for the Enzymatic Polymerization of Furan Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of polymers from furan derivatives. The use of enzymes such as lipases, peroxidases, and laccases offers a green and sustainable alternative to traditional chemical polymerization methods, operating under mild conditions and often with high selectivity. This approach is particularly relevant for the synthesis of bio-based polymers for advanced materials and biomedical applications.

Introduction to Enzymatic Polymerization of Furans

Furan-based monomers, derivable from renewable biomass resources, are promising building blocks for creating sustainable polymers with properties comparable to their petroleum-based counterparts. 2,5-Furandicarboxylic acid (FDCA) and its derivatives, such as dimethyl 2,5-furandicarboxylate (DMFDCA), along with 2,5-bis(hydroxymethyl)furan (BHMF), are key monomers in the synthesis of furan-based polyesters and polyamides.[1] Enzymatic polymerization of these monomers is an attractive approach due to its environmentally friendly nature and the ability to produce polymers with well-defined structures.

Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective catalysts for the polycondensation of furan-based diesters and diols to produce polyesters.[2][3] Peroxidases and laccases, on the other hand, can be employed for the oxidative polymerization of furan derivatives containing phenolic or amine functionalities.[4][5]

Data Presentation: Properties of Enzymatically Synthesized Furan-Based Polymers

The properties of the resulting furan-based polymers are highly dependent on the monomers, enzyme, and reaction conditions used. The following tables summarize key quantitative data from various studies on the lipase-catalyzed synthesis of furan-based polyesters.

Table 1: Lipase-Catalyzed Polymerization of 2,5-Bis(hydroxymethyl)furan (BHMF) with Diacid Ethyl Esters [1]

| Diacid Ethyl Ester Co-monomer | Number-Average Molecular Weight (M_n) ( g/mol ) | Weight-Average Molecular Weight (M_w) ( g/mol ) | Polydispersity Index (PDI) | Yield (%) | Melting Temperature (T_m) (°C) |

| Diethyl Succinate | ~2000 | - | - | - | 135 |

| Diethyl Adipate | ~2100 | - | - | - | 110 |

| Diethyl Sebacate | ~2500 | - | - | - | 95 |

Table 2: Lipase-Catalyzed Copolymerization of Dimethyl 2,5-Furandicarboxylate (DMFDCA) and 2,5-Bis(hydroxymethyl)furan (BHMF) with Aliphatic Diols [6]

| Aliphatic Diol Co-monomer | Molar Ratio (DMFDCA:BHMF:Diol) | M_n ( g/mol ) | M_w ( g/mol ) | PDI | T_m (°C) |

| 1,4-Butanediol | 50:12.5:37.5 | 4,500 | 8,900 | 2.0 | 170 |

| 1,6-Hexanediol | 50:12.5:37.5 | 5,200 | 11,500 | 2.2 | 155 |

| 1,8-Octanediol | 50:12.5:37.5 | 6,100 | 14,000 | 2.3 | 142 |

| 1,10-Decanediol | 50:12.5:37.5 | 6,800 | 16,300 | 2.4 | 138 |

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of Furan-Based Polyesters (Three-Stage Method)

This protocol is suitable for the polymerization of a furan-based diol (e.g., BHMF) with a diacid ethyl ester to achieve high molecular weight polyesters.[2]

Materials:

-

2,5-Bis(hydroxymethyl)furan (BHMF)

-

Diacid ethyl ester (e.g., diethyl adipate)

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Diphenyl ether (solvent)

-

Activated molecular sieves (4 Å)

-

Chloroform

-

Methanol (cold)

Procedure:

-

Oligomerization (Stage 1 & 2):

-

In a reaction vessel, combine equimolar amounts of BHMF and the diacid ethyl ester in diphenyl ether.

-

Add Novozym 435 (typically 10-20% by weight of monomers) and activated molecular sieves.

-

Heat the reaction mixture under a nitrogen atmosphere at 70-90°C for 2-4 hours to facilitate initial oligomerization.

-

For the second stage, increase the temperature to 90-110°C and continue the reaction for another 2-4 hours.

-

-

Polycondensation (Stage 3):

-

Increase the temperature further to 120-140°C.

-

Apply a high vacuum to the system to remove the ethanol byproduct and drive the polymerization towards higher molecular weights.

-

Continue the reaction under vacuum for 24-48 hours. The formation of continuous bubbles indicates the progress of the polyesterification.

-

-

Purification:

-

After the reaction is complete, cool the mixture and dissolve it in chloroform.

-

Filter the solution to remove the enzyme and molecular sieves.

-

Precipitate the polymer by slowly adding the chloroform solution to cold methanol with stirring.

-

Collect the polymer precipitate by filtration and dry it under vacuum at room temperature.

-

Protocol 2: Lipase-Catalyzed Synthesis of Furan-Based Copolyesters (Two-Step Temperature-Varied Method)

This protocol is designed for the copolymerization of furan-based monomers like DMFDCA and BHMF with an aliphatic diol.[2][6]

Materials:

-

Dimethyl 2,5-furandicarboxylate (DMFDCA)

-

2,5-Bis(hydroxymethyl)furan (BHMF)

-

Aliphatic linear diol (e.g., 1,8-octanediol)

-

Novozym 435

-

Diphenyl ether (solvent)

-

Chloroform

-

Methanol (cold)

Procedure:

-

First Step (Low Temperature):

-

Combine the monomers (DMFDCA, BHMF, and diol) in the desired molar ratio in diphenyl ether.

-

Add Novozym 435 (10-20% by weight of monomers).

-

Heat the mixture at a moderate temperature (e.g., 70°C) under a nitrogen flow for 2 hours.

-

-

Second Step (High Temperature and Vacuum):

-

Increase the temperature to 90°C and apply a vacuum.

-

Maintain these conditions for an extended period (24-72 hours) to promote the formation of high molecular weight copolyesters.

-

-

Purification:

-

Follow the same purification procedure as described in Protocol 1.

-

Protocol 3: Peroxidase-Catalyzed Oxidative Polymerization of a Phenolic Furan Derivative

This protocol provides a general method for the polymerization of a furan derivative containing a phenolic hydroxyl group using horseradish peroxidase (HRP).[4]

Materials:

-

Phenolic furan derivative (e.g., 5-hydroxy-2-furoic acid)

-

Horseradish Peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂) solution (3%)

-

Phosphate buffer (pH 7.0)

-

Dioxane or other water-miscible organic solvent

Procedure:

-

Reaction Setup:

-

Dissolve the phenolic furan derivative in a mixture of phosphate buffer and an organic solvent (e.g., 85% dioxane).

-

Add HRP to the solution.

-

-

Polymerization:

-

Initiate the polymerization by adding the H₂O₂ solution dropwise to the reaction mixture with stirring at room temperature.

-

Continue the reaction for 4-24 hours.

-

-

Purification:

-

Precipitate the polymer by adding the reaction mixture to a non-solvent like water or methanol.

-

Collect the precipitate by filtration, wash with the non-solvent, and dry under vacuum.

-

Protocol 4: Laccase-Mediated Oxidative Polymerization of an Amino-Furan Derivative

This protocol outlines a general procedure for the polymerization of a furan derivative with an amino group using laccase.[5]

Materials:

-

Amino-furan derivative (e.g., 5-aminofurfuryl alcohol)

-

Laccase (e.g., from Trametes versicolor)

-

Acetate buffer (pH 5.0)

-

Oxygen (from air)

Procedure:

-

Reaction Setup:

-

Dissolve the amino-furan derivative in the acetate buffer.

-

Add the laccase to the solution.

-

-

Polymerization:

-

Stir the reaction mixture vigorously at room temperature, ensuring good exposure to air (oxygen) to facilitate the oxidative coupling.

-

The reaction can be monitored by observing a color change or by techniques like UV-Vis spectroscopy.

-

Allow the reaction to proceed for 24-48 hours.

-

-

Purification:

-

The polymer may precipitate out of the solution. If so, it can be collected by centrifugation or filtration.

-

Alternatively, the polymer can be precipitated by adding a non-solvent.

-

Wash the polymer and dry it under vacuum.

-

Polymer Characterization

The synthesized furan-based polymers should be thoroughly characterized to determine their molecular weight, structure, and thermal properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, including the incorporation of monomers and end-group analysis.[7][8]

-

Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI) of the polymers.[7][9]

-

Differential Scanning Calorimetry (DSC): DSC is used to analyze the thermal transitions of the polymer, such as the glass transition temperature (T_g) and the melting temperature (T_m).[7]

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer and confirm the formation of ester or amide bonds.[7]

Visualizations

Lipase-Catalyzed Polycondensation Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]

Application Notes and Protocols for the Synthesis of Polyethylene Furanoate (PEF) from Furan Monomers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polyethylene furanoate (PEF), a promising bio-based polymer, from furan-derived monomers. PEF is gaining significant attention as a sustainable alternative to petroleum-based polyesters like polyethylene terephthalate (PET) due to its renewable origins and superior barrier properties.[1][2][3] The synthesis of PEF is primarily achieved through the polycondensation of 2,5-furandicarboxylic acid (FDCA) or its dimethyl ester (DMFD) with ethylene glycol (EG).[3]

Introduction to PEF Synthesis

The production of PEF from biomass-derived furan monomers represents a significant advancement in green chemistry.[4] The two primary routes for PEF synthesis involve a two-stage melt polycondensation process:

-

Direct Esterification and Polycondensation of FDCA and EG: This method involves the direct reaction of FDCA with EG to form oligomers, followed by a polycondensation step under vacuum to increase the molecular weight.[5][6]

-

Transesterification and Polycondensation of DMFD and EG: This route uses the dimethyl ester of FDCA, which undergoes transesterification with EG, followed by polycondensation.[7][8][9]

Catalysts are crucial for achieving high molecular weight PEF in a reasonable timeframe. Various catalysts have been explored, with metal-based compounds such as antimony, titanium, and tin compounds being commonly used.[7][5][10]

Experimental Protocols

The following sections detail the protocols for the synthesis of PEF via the two main routes.

Protocol 1: Synthesis of PEF from 2,5-Furandicarboxylic Acid (FDCA) and Ethylene Glycol (EG)

This protocol is based on a two-stage melt polycondensation method.[5]

Materials:

-

2,5-Furandicarboxylic acid (FDCA)

-

Ethylene glycol (EG)

-

Antimony(III) oxide (Sb₂O₃) or another suitable catalyst

-

Nitrogen gas (high purity)

Equipment:

-

Glass batch reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation/vacuum outlet

-

Heating mantle with temperature controller

-

Vacuum pump

-

Collection flask for byproducts

Procedure:

Step 1: Esterification

-

Charge the reactor with FDCA and EG in a molar ratio of 1:2.1.[5][8]

-

Purge the reactor with nitrogen gas three times to create an inert atmosphere.[5]

-

Under a constant nitrogen flow, heat the reaction mixture with stirring (200 rpm).[5]

-

The temperature profile for this stage is typically:

-

Water will be produced as a byproduct and should be continuously removed and collected. The esterification is considered complete when the theoretical amount of water has been distilled.[5]

Step 2: Polycondensation

-

Introduce the catalyst (e.g., Sb₂O₃, 300 ppm) into the reaction mixture.[5]

-

Gradually apply a vacuum (down to 5.0 Pa) over approximately 15 minutes.[5]

-

Increase the temperature progressively to 250-260°C.[5]

-

Reduce the stirring speed (from 100 to 70 to 50 rpm) as the viscosity of the melt increases to prevent high shear stress.[5]

-

Continue the reaction under vacuum for approximately 6 hours, or until the desired melt viscosity is achieved.[5]

-

Once the reaction is complete, cool the reactor and retrieve the synthesized PEF polymer.

Protocol 2: Synthesis of PEF from Dimethyl 2,5-Furandicarboxylate (DMFD) and Ethylene Glycol (EG)

This protocol involves a two-stage process of transesterification and polycondensation.[10]

Materials:

-

Dimethyl 2,5-furandicarboxylate (DMFD)

-

Ethylene glycol (EG)

-

Titanium(IV) isopropoxide (TIS), tetrabutyltitanate (TBT), or dibutyltin(IV) oxide (DBTO) as catalyst (400 ppm).[10]

-

Argon or Nitrogen gas (high purity)

Equipment:

-

Glass batch reactor with a mechanical stirrer, inert gas inlet, and a distillation/vacuum outlet

-

Heating mantle with temperature controller

-

Vacuum pump

-

Collection flask for byproducts

Procedure:

Step 1: Transesterification

-

Charge the reactor with DMFD and EG (molar ratio of 1:2) and the chosen catalyst (400 ppm).[10][11]

-

Purge the system with inert gas.

-

Heat the mixture under a controlled inert gas flow with stirring according to the following temperature program:

-

Methanol is the byproduct of this stage and should be continuously distilled off.

Step 2: Polycondensation

-

After the transesterification is complete (indicated by the cessation of methanol distillation), gradually apply a high vacuum.

-

Increase the temperature to a range of 220-260°C.[9]

-

Continue the reaction under high vacuum for several hours until the desired polymer viscosity is reached.

-

Cool the reactor under an inert atmosphere and collect the PEF polymer.

Data Presentation: Comparison of Synthesis Methods and Properties

The properties of the resulting PEF can vary depending on the monomer, catalyst, and reaction conditions used.

Table 1: Comparison of PEF Synthesis Parameters and Resulting Polymer Properties

| Parameter | Synthesis from FDCA | Synthesis from DMFD | Reference(s) |

| Monomer Molar Ratio | FDCA:EG = 1:2.1 | DMFD:EG = 1:2 | [5][10] |

| Catalyst (example) | Antimony(III) oxide (Sb₂O₃) | Titanium(IV) isopropoxide (TIS) | [5][10] |

| Catalyst Loading | 300 ppm | 400 ppm | [5][10] |

| Esterification/Transesterification Temp. | 170-200°C | 160-190°C | [5][10] |

| Polycondensation Temp. | 250-260°C | 220-260°C | [5][9] |

| Typical Intrinsic Viscosity (dL/g) | ~0.30 - 0.43 | ~0.31 - 0.38 | [8][10] |

| Glass Transition Temp. (Tg) | 84-95°C | 85-95°C | [5][12] |

| Melting Temp. (Tm) | 210-215°C | 210-215°C | [5][12] |

| Conversion/Yield | >90% FDCA conversion, 85% PEF yield | High yields reported | [12] |

Note: Intrinsic viscosity is an indicator of the polymer's molecular weight. Higher values generally correspond to longer polymer chains.

Visualizations

Diagram 1: Synthesis Pathway of PEF from FDCA and EG